molecular formula C12H8IN3 B8595761 3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine

3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine

Cat. No. B8595761
M. Wt: 321.12 g/mol
InChI Key: FVZFEJXJOYUWLR-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Dissolve 7-pyridin-2-yl-imidazo[1,2-a]pyridine (0.3 g, 1.5 mmol) in absolute ethanol (10 mL) and add NIS (0.35 g, 1 equiv.). Heat the reaction to 50° C. for 30 minutes under N2 then dilute with ethyl acetate. Wash the organic layer with 1 N NaOH followed by sat NaCl. Dry the organic layer over magnesium sulfate, filter and concentrate to give a light tan solid (0.4 g, 82%). MS (ES), m/z 322 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][N:10]2[CH:13]=[CH:14][N:15]=[C:9]2[CH:8]=1.C1C(=O)N([I:23])C(=O)C1>C(O)C.C(OCC)(=O)C>[I:23][C:13]1[N:10]2[CH:11]=[CH:12][C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)=[CH:8][C:9]2=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=2N(C=C1)C=CN2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 50° C. for 30 minutes under N2
Duration
30 min
WASH
Type
WASH
Details
Wash the organic layer with 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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